molecular formula C20H12O2 B14461914 4-Hydroxybenzo[pqr]tetraphen-5(4h)-one CAS No. 72694-01-0

4-Hydroxybenzo[pqr]tetraphen-5(4h)-one

Katalognummer: B14461914
CAS-Nummer: 72694-01-0
Molekulargewicht: 284.3 g/mol
InChI-Schlüssel: JOCUBPYWHKZSAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxybenzo[pqr]tetraphen-5(4h)-one is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybenzo[pqr]tetraphen-5(4h)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the fused ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxybenzo[pqr]tetraphen-5(4h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Hydroxybenzo[pqr]tetraphen-5(4h)-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying PAH behavior.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its role as a potential carcinogen.

    Medicine: Explored for its potential therapeutic applications, including its use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Hydroxybenzo[pqr]tetraphen-5(4h)-one involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It also interacts with enzymes and other proteins, affecting cellular signaling pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benz[a]anthracene: Another PAH with a similar structure but different biological activity.

    Benzo[a]pyrene: Known for its carcinogenic properties and used as a reference compound in toxicological studies.

    Chrysene: A PAH with a simpler structure and different chemical reactivity.

Uniqueness

4-Hydroxybenzo[pqr]tetraphen-5(4h)-one is unique due to its specific ring structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

72694-01-0

Molekularformel

C20H12O2

Molekulargewicht

284.3 g/mol

IUPAC-Name

4-hydroxy-4H-benzo[a]pyren-5-one

InChI

InChI=1S/C20H12O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19,21H

InChI-Schlüssel

JOCUBPYWHKZSAU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C3=C4C(=CC2=C1)C(=O)C(C5=CC=CC(=C54)C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.